molecular formula C17H17F3N4O B2878492 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone CAS No. 2097912-88-2

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2878492
CAS No.: 2097912-88-2
M. Wt: 350.345
InChI Key: OHFKYRHJUXEQDN-UHFFFAOYSA-N
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Description

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a complex organic compound featuring a triazole ring, a cyclopropyl group, and a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) , which forms the 1,2,3-triazole core. The cyclopropyl group can be introduced through subsequent reactions, and the trifluoromethyl phenyl group can be attached using appropriate reagents.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may serve as a lead compound for drug development, particularly in areas such as anticancer or antimicrobial research.

  • Industry: Its unique chemical properties might be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signaling pathways, or interaction with cellular components.

Comparison with Similar Compounds

  • 1,2,3-Triazole derivatives: These compounds share the triazole ring structure and have been studied for their biological activities.

  • Trifluoromethyl phenyl compounds: These compounds contain the trifluoromethyl group and are known for their stability and unique reactivity.

Uniqueness: 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone stands out due to its combination of the triazole ring, cyclopropyl group, and trifluoromethyl phenyl group, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)13-5-1-11(2-6-13)7-16(25)23-8-14(9-23)24-10-15(21-22-24)12-3-4-12/h1-2,5-6,10,12,14H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFKYRHJUXEQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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